

The Pharmacokinetics of PRO-905: A Technical Overview

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Compound of Interest

Compound Name: PRO-905
Cat. No.: B12390446

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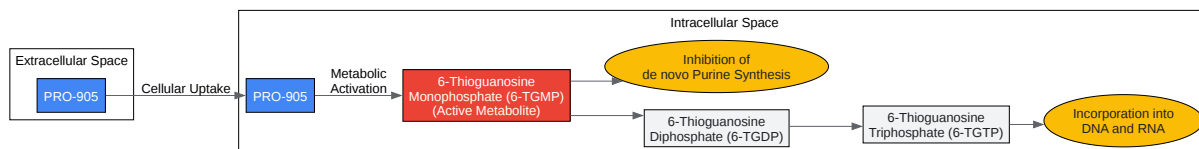
This technical guide provides an in-depth analysis of the pharmacokinetics of **PRO-905**, a novel purine antimetabolite. The information presented is collated from preclinical studies and is intended to give researchers and drug development professionals a comprehensive understanding of this compound's behavior in biological systems.

Introduction to PRO-905

PRO-905 is a phosphoramidate prodrug designed to deliver the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) to tumor tissues.^{[1][2][3][4]} It has been developed as a more efficient and potentially better-tolerated alternative to 6-mercaptopurine (6-MP), targeting the purine salvage pathway.^{[2][3][4]} Preclinical studies have primarily focused on its efficacy in malignant peripheral nerve sheath tumors (MPNST), often in combination with glutamine amidotransferase inhibitors like JHU395.^{[1][2][4]}

Mechanism of Action and Metabolic Pathway

PRO-905 acts as a prodrug that is metabolized to the active 6-thioguanosine monophosphate (6-TGMP). This active metabolite is then further phosphorylated to di- and tri-phosphate forms, which can be incorporated into DNA and RNA, leading to cytotoxicity. Additionally, 6-TGMP can inhibit de novo purine synthesis. The metabolic activation of **PRO-905** bypasses some of the metabolic steps required for older thiopurine drugs, potentially leading to a more favorable pharmacokinetic and pharmacodynamic profile.



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Metabolic activation pathway of **PRO-905**.

Pharmacokinetic Data

Preclinical studies in mouse models of MPNST have provided initial pharmacokinetic data for **PRO-905**. The primary focus has been on the concentration of the active metabolite, 6-TGMP, in tumor tissue.

Parameter	PRO-905	6-Mercaptopurine (6-MP)
Dose	10 mg/kg, i.p.	2.9 mg/kg, i.p. (equimolar to PRO-905)
Active Metabolite	6-TGMP	6-TGMP
Tumor AUC _{0-t} of 6-TGMP	268 nmol/g/hour	114 nmol/g/hour
In vivo pharmacokinetic comparison of PRO-905 and 6-MP in B6 mice with flank MPNST.[3]		

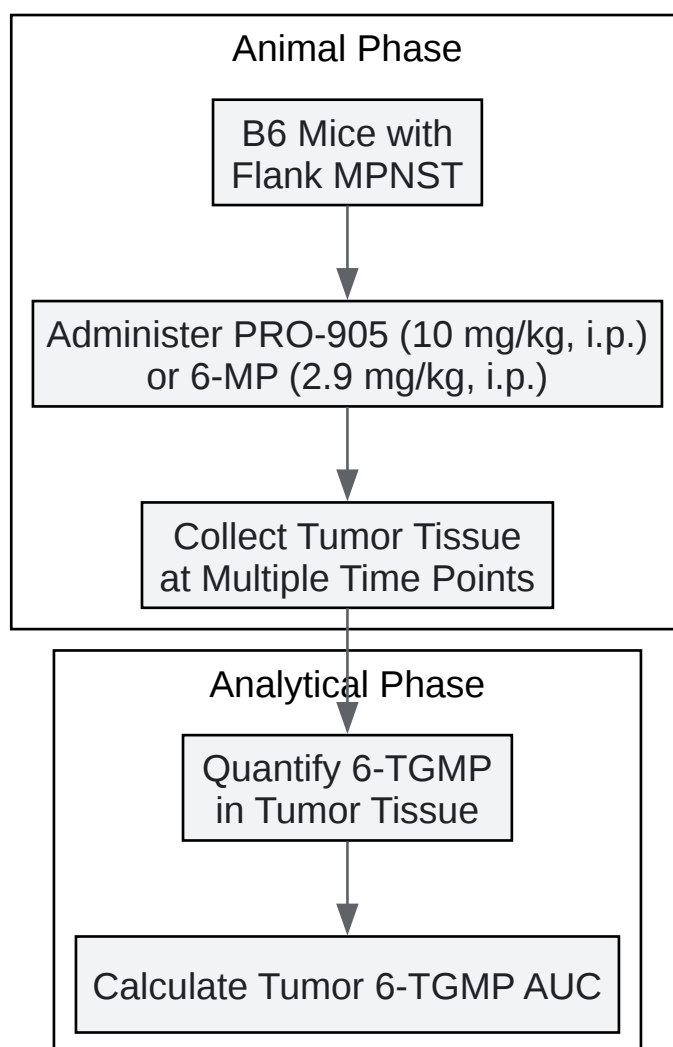
The data indicates that **PRO-905** delivers the active metabolite 6-TGMP to tumor tissue more than 2.5 times more efficiently than an equimolar dose of 6-MP.[2][3][4]

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of **PRO-905**.

In Vivo Pharmacokinetic Study

- Animal Model: B6 mice bearing murine flank malignant peripheral nerve sheath tumors (MPNST).
- Dosing:
 - **PRO-905**: 10 mg/kg administered intraperitoneally (i.p.).
 - 6-Mercaptopurine (6-MP): 2.9 mg/kg (equimolar to the **PRO-905** dose) administered i.p.
- Sample Collection: Tumor tissue was collected at various time points post-administration. Three mice were used per time point.
- Bioanalysis: The concentration of the active metabolite, 6-TGMP, in the tumor tissue was quantified.
- Data Analysis: The area under the curve (AUC) for tumor 6-TGMP concentration over time was calculated to determine the extent of drug exposure.



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Workflow for the in vivo pharmacokinetic study of **PRO-905**.

In Vitro Colony Formation Assay

- Cell Lines: Human MPNST cells (e.g., sNF96.2).
- Treatment: Cells were treated with varying concentrations of **PRO-905** (e.g., 1, 3, 10, 30 $\mu\text{mol/L}$) or a vehicle control (DMSO).
- Incubation: Cells were incubated for a period sufficient to allow for colony formation.
- Staining: Colonies were stained with crystal violet.

- Analysis: The effect of **PRO-905** on the colony formation of the MPNST cells was assessed in a dose-dependent manner.[2]

Safety and Tolerability

In preclinical studies, **PRO-905** was found to be well-tolerated in both human patient-derived xenograft (PDX) and murine flank MPNST models.[2][4] Studies in B6 mice over 12 days with a daily 10 mg/kg i.p. dose of **PRO-905** showed no significant changes in plasma alanine aminotransferase (ALT) or bilirubin levels, suggesting a lack of acute liver toxicity at this dose and schedule.[1]

Conclusion

PRO-905 demonstrates a favorable pharmacokinetic profile in preclinical models, with enhanced delivery of its active metabolite, 6-TGMP, to tumor tissue compared to equimolar 6-MP.[3] Its mechanism as a phosphoramidate prodrug appears to circumvent some of the limitations of older thiopurine drugs. The compound has shown single-agent activity and is well-tolerated in animal models.[2][4] Further investigation, including clinical trials, will be necessary to fully elucidate the pharmacokinetic profile and therapeutic potential of **PRO-905** in humans.

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